molecular formula C17H15N3O2S B11060539 4-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine

4-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine

Cat. No.: B11060539
M. Wt: 325.4 g/mol
InChI Key: FMDCVWQGLSXCRO-UHFFFAOYSA-N
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Description

4-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine is a heterocyclic compound that features a thiazole ring fused with a pyridine ring and a nitrophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine typically involves the reaction of 4-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-bromoacetophenone to yield the thiazole ring. The final step involves the coupling of the thiazole derivative with 2-propylpyridine under basic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

4-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-2-methylpyridine
  • 4-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-2-ethylpyridine
  • 4-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-2-butylpyridine

Uniqueness

4-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and biological activity, making it a valuable compound for targeted research applications .

Properties

Molecular Formula

C17H15N3O2S

Molecular Weight

325.4 g/mol

IUPAC Name

4-(4-nitrophenyl)-2-(2-propylpyridin-4-yl)-1,3-thiazole

InChI

InChI=1S/C17H15N3O2S/c1-2-3-14-10-13(8-9-18-14)17-19-16(11-23-17)12-4-6-15(7-5-12)20(21)22/h4-11H,2-3H2,1H3

InChI Key

FMDCVWQGLSXCRO-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=CC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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